[4-(4-chlorophenyl)-4-hydroxypiperidino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone
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Overview
Description
The compound [4-(4-chlorophenyl)-4-hydroxypiperidino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone is a complex organic molecule that features a combination of piperidine, pyrrole, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-chlorophenyl)-4-hydroxypiperidino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and thiazole intermediates, followed by their coupling under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol, catalysts such as methanesulfonic acid, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully monitored to ensure high yield and purity. The use of automated systems for temperature control, solvent addition, and product isolation is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
The compound [4-(4-chlorophenyl)-4-hydroxypiperidino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl and thiazole moieties, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies .
Medicine
In medicine, the compound’s potential therapeutic effects are being investigated. Its ability to modulate specific molecular pathways could lead to the development of new treatments for diseases such as cancer and autoimmune disorders .
Industry
In the industrial sector, the compound is used in the development of advanced materials with specific properties, such as enhanced conductivity or improved mechanical strength .
Mechanism of Action
The mechanism of action of [4-(4-chlorophenyl)-4-hydroxypiperidino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- [4-(4-chlorophenyl)-4-hydroxypiperidino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of piperidine, pyrrole, and thiazole moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, higher binding affinity to specific targets, or improved pharmacokinetic properties .
Properties
Molecular Formula |
C20H20ClN3O2S |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
InChI |
InChI=1S/C20H20ClN3O2S/c1-14-17(27-19(22-14)24-10-2-3-11-24)18(25)23-12-8-20(26,9-13-23)15-4-6-16(21)7-5-15/h2-7,10-11,26H,8-9,12-13H2,1H3 |
InChI Key |
GZUSWWFMFPDYHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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